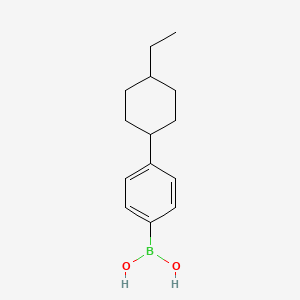
4-(trans-4-Ethylcyclohexyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trans-4-Ethylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C14H21BO2 and a molecular weight of 232.13 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a phenyl ring substituted with a boronic acid group and a trans-4-ethylcyclohexyl group .
Mechanism of Action
Target of Action
4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium), and this complex then undergoes transmetalation . In this process, the organoboron compound transfers its organic group to the metal, forming a new metal-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction allows for the formation of complex organic structures by joining two carbon fragments . This has significant implications in organic synthesis, particularly in the pharmaceutical industry, where it can be used to construct complex drug molecules .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, including potential drug candidates .
Action Environment
The action of this compound is highly dependent on the reaction conditions . Factors such as temperature, solvent, and the presence of a suitable catalyst can significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid typically involves the following steps:
Bromination: The starting material, 4-ethylcyclohexylbenzene, is brominated to form 4-(trans-4-ethylcyclohexyl)bromobenzene.
Lithiation: The brominated compound is then treated with n-butyllithium to generate the corresponding aryl lithium intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of bromination, lithiation, and borylation, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Ethylcyclohexyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
4-(trans-4-Ethylcyclohexyl)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in some cases.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethylcyclohexyl group.
4-(trans-4-Propylcyclohexyl)phenylboronic Acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-(trans-4-Ethylcyclohexyl)phenylboronic acid is unique due to its specific steric and electronic properties imparted by the trans-4-ethylcyclohexyl group. This makes it particularly useful in reactions where steric hindrance can influence the selectivity and yield of the desired product .
Properties
IUPAC Name |
[4-(4-ethylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCELWUDZLZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675232 |
Source


|
| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164220-57-9 |
Source


|
| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
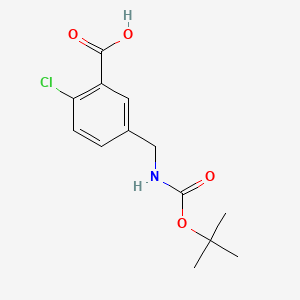
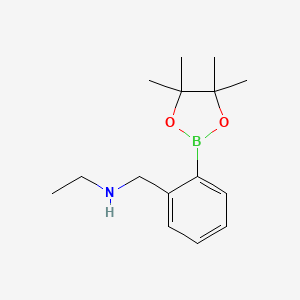
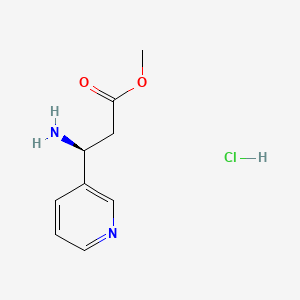
![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)
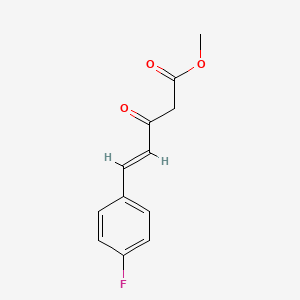
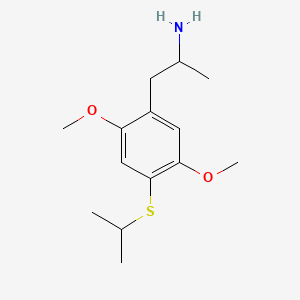

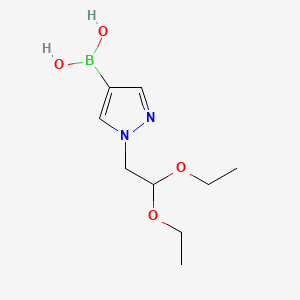
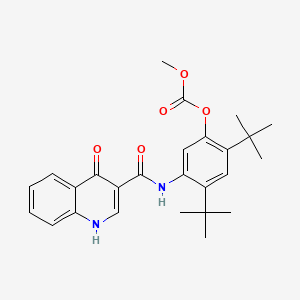

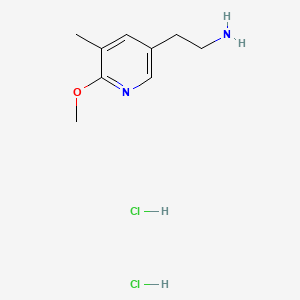
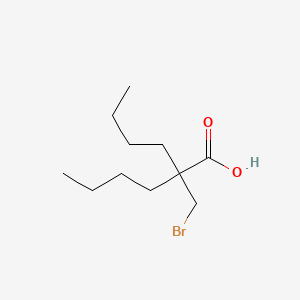
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
